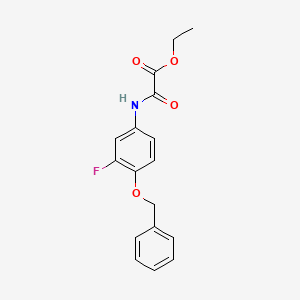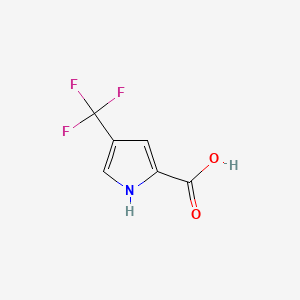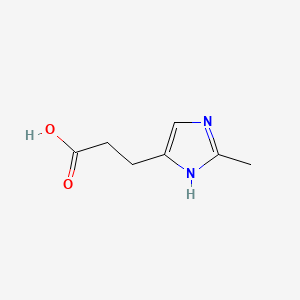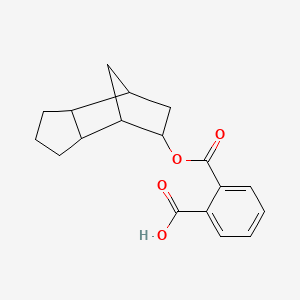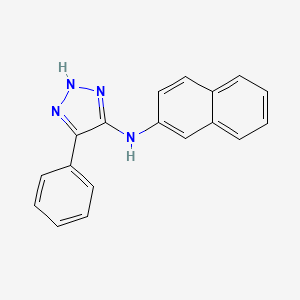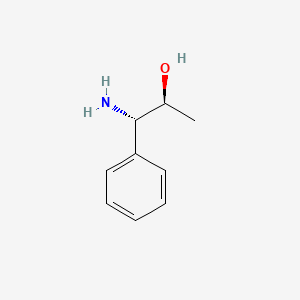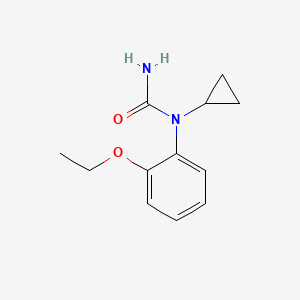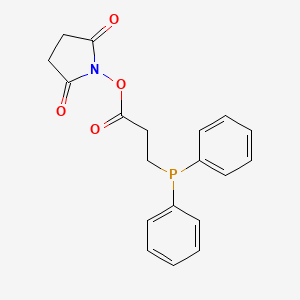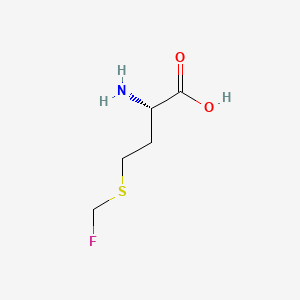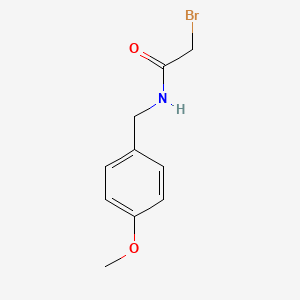
2-Bromo-N-(4-methoxybenzyl)acetamide
概要
説明
2-Bromo-N-(4-methoxybenzyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a brominated acetamide derivative, characterized by the presence of a bromine atom and a methoxybenzyl group attached to the acetamide structure
科学的研究の応用
2-Bromo-N-(4-methoxybenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-methoxybenzyl)acetamide typically involves the bromination of N-(4-methoxybenzyl)acetamide. One common method is to react N-(4-methoxybenzyl)acetamide with bromine in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-N-(4-methoxybenzyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-(4-methoxybenzyl)acetamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Oxidation Reactions: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction Reactions: The major product is N-(4-methoxybenzyl)acetamide.
作用機序
The mechanism of action of 2-Bromo-N-(4-methoxybenzyl)acetamide depends on the specific application and the target molecule. In general, the bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methoxybenzyl group can interact with various molecular targets, potentially affecting biological pathways and processes.
類似化合物との比較
Similar Compounds
2-Bromo-N-methylacetamide: Similar in structure but with a methyl group instead of a methoxybenzyl group.
4-Methoxybenzyl bromide: Lacks the acetamide group but contains the methoxybenzyl and bromine functionalities.
N-(4-Methoxybenzyl)acetamide: Similar but without the bromine atom.
Uniqueness
2-Bromo-N-(4-methoxybenzyl)acetamide is unique due to the combination of the bromine atom and the methoxybenzyl group attached to the acetamide structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUHVSDGEXCCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
